![molecular formula C8H4FN2NaO2 B586741 Sodium 5-fluoro-1H-indazole-3-carboxylate CAS No. 1391053-91-0](/img/structure/B586741.png)
Sodium 5-fluoro-1H-indazole-3-carboxylate
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Overview
Description
Sodium 5-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C8H4FN2NaO2 . It is used in research and development .
Molecular Structure Analysis
The molecular weight of Sodium 5-fluoro-1H-indazole-3-carboxylate is 202.12 . The compound contains sodium, fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen .Chemical Reactions Analysis
Indazole derivatives, including Sodium 5-fluoro-1H-indazole-3-carboxylate, are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .Physical And Chemical Properties Analysis
Sodium 5-fluoro-1H-indazole-3-carboxylate is a solid substance . The melting point ranges from 119 to 125 °C .Scientific Research Applications
Antitumor Activity
“Sodium 5-fluoro-1H-indazole-3-carboxylate” derivatives have been studied for their potential in cancer treatment. These compounds have shown inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, certain derivatives exhibited promising inhibitory effects against the K562 cell line, indicating potential as effective and low-toxic anticancer agents .
Antiviral Properties
Indazole derivatives, including those with the “Sodium 5-fluoro-1H-indazole-3-carboxylate” structure, have been reported to possess antiviral activities. They have been tested against a range of viruses, including influenza A and Coxsackie B4 virus, showing inhibitory activity and potential as antiviral agents .
Anti-Inflammatory Effects
Some indazole derivatives have been identified to exhibit significant anti-inflammatory effects. In studies, these compounds have shown inhibition in paw edema, which is comparable to the effects of known anti-inflammatory drugs like indomethacin. This suggests their potential use in developing new anti-inflammatory medications .
Apoptosis Induction
Research has indicated that certain “Sodium 5-fluoro-1H-indazole-3-carboxylate” derivatives can induce apoptosis in cancer cells. This process of programmed cell death is crucial for eliminating cancer cells from the body. The derivatives may affect apoptosis and the cell cycle by inhibiting specific pathways, such as the Bcl2 family members and the p53/MDM2 pathway .
Cell Cycle Arrest
In addition to inducing apoptosis, some indazole derivatives have been found to cause cell cycle arrest. This halts the proliferation of cancer cells, providing another mechanism by which these compounds could be used in cancer therapy .
Selectivity for Cancer Cells
An important aspect of cancer treatment is the selectivity of drugs for cancer cells over normal cells. Certain “Sodium 5-fluoro-1H-indazole-3-carboxylate” derivatives have shown great selectivity, meaning they inhibit cancer cells more effectively than normal cells. This reduces the potential for side effects and increases the therapeutic potential of these compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sodium 5-fluoro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound. Indazole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives are known to interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s information and documentation, including nmr, hplc, lc-ms, uplc, are available .
Result of Action
Indazole derivatives are known to have diverse biological activities and have shown potential for newer therapeutic possibilities .
properties
IUPAC Name |
sodium;5-fluoro-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.Na/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEPRSHXHFEDJO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NN2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN2NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-fluoro-1H-indazole-3-carboxylate |
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